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molecular formula C10H10O B031818 2-Methyl-1-phenylprop-2-en-1-one CAS No. 769-60-8

2-Methyl-1-phenylprop-2-en-1-one

Cat. No. B031818
M. Wt: 146.19 g/mol
InChI Key: KJCFAQDTHMIAAN-UHFFFAOYSA-N
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Patent
US08937091B2

Procedure details

Benzene (1 mL), methacryloyl chloride (0.156 mg), and aluminium chloride (199 mg) were reacted in carbon disulfide (2 mL) at from 0° C. to room temperature for 2 hours. The resultant was treated in the same manner as described in Example 1 to obtain the title compound (106 mg).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.156 mg
Type
reactant
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7](Cl)(=[O:11])[C:8]([CH3:10])=[CH2:9].[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:11])[C:8]([CH3:10])=[CH2:9] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0.156 mg
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
199 mg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
2 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resultant was treated in the same manner

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 106 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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